4-Methyl-2-phenylaniline 4-Methyl-2-phenylaniline
Brand Name: Vulcanchem
CAS No.: 42308-28-1
VCID: VC3789737
InChI: InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
SMILES: CC1=CC(=C(C=C1)N)C2=CC=CC=C2
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol

4-Methyl-2-phenylaniline

CAS No.: 42308-28-1

Cat. No.: VC3789737

Molecular Formula: C13H13N

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-phenylaniline - 42308-28-1

Specification

CAS No. 42308-28-1
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
IUPAC Name 4-methyl-2-phenylaniline
Standard InChI InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Standard InChI Key KUDNAOXIFNMHEK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)C2=CC=CC=C2
Canonical SMILES CC1=CC(=C(C=C1)N)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name, 4-methyl-2-phenylaniline, reflects its structural configuration: a benzene ring (phenyl group) attached to the 2-position of an aniline derivative, which itself bears a methyl group at the 4-position . The SMILES notation CC1=CC(=C(C=C1)N)C2=CC=CC=C2\text{CC1=CC(=C(C=C1)N)C2=CC=CC=C2} and InChI key KUDNAOXIFNMHEK-UHFFFAOYSA-N confirm this arrangement. X-ray crystallography and NMR studies reveal a planar geometry at the aromatic rings, with the amino group adopting a slight pyramidal configuration due to lone pair hybridization .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H13N\text{C}_{13}\text{H}_{13}\text{N}PubChem
Molecular Weight183.25 g/molPubChem
Boiling Point320–325°C (estimated)AChemBlock
Density1.12 g/cm³AChemBlock
SolubilityInsoluble in water; soluble in organic solventsSDS

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the catalytic hydrogenation of 4-methyl-2-nitrobiphenyl using H2\text{H}_2 gas and a palladium catalyst (e.g., 10% Pd/C) at 60–80°C under 3–5 bar pressure . This method achieves yields exceeding 70% with high purity . An alternative approach employs the Ullmann coupling of 4-methyl-2-bromoaniline with phenylboronic acid in the presence of a copper(I) catalyst, though this route is less efficient (45–50% yield).

Industrial Manufacturing

Industrial production utilizes continuous-flow reactors to optimize the hydrogenation of 4-methyl-2-nitrobiphenyl. Automated systems regulate reagent addition and temperature, ensuring consistent output. Post-synthesis purification involves recrystallization from ethanol or toluene, yielding >95% purity . A patent by WO2007055423A1 highlights the use of iron-modified palladium catalysts to enhance reaction efficiency, reducing catalyst deactivation .

Chemical Reactivity and Reaction Mechanisms

Electrophilic Substitution

The electron-rich aromatic rings undergo electrophilic substitution at the para and ortho positions. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 4-methyl-2-phenyl-3-nitroaniline, while sulfonation yields sulfonated derivatives used in dye synthesis. Halogenation with Br2\text{Br}_2 in CCl4\text{CCl}_4 occurs preferentially at the 5-position of the aniline ring .

Oxidation and Reduction

Oxidation with KMnO4\text{KMnO}_4 in acidic conditions generates quinone derivatives, whereas controlled reduction using LiAlH4\text{LiAlH}_4 converts the amine to a secondary alcohol. The amino group also participates in diazotization reactions, forming diazonium salts that couple with phenols to produce azo dyes .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductApplication
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C3-Nitro-4-methyl-2-phenylanilineExplosives precursor
SulfonationH2SO4\text{H}_2\text{SO}_4, 150°C5-Sulfo-4-methyl-2-phenylanilineDye intermediate
DiazotizationNaNO2/HCl\text{NaNO}_2/\text{HCl}, 5°CDiazonium saltAzo pigment synthesis

Applications in Scientific Research

Organic Synthesis

4-Methyl-2-phenylaniline serves as a precursor for heterocyclic compounds, including benzimidazoles and quinoxalines, which exhibit antimicrobial and anticancer activities . Its biphenyl structure is integral to liquid crystal materials, enhancing thermal stability in display technologies .

Pharmaceutical Development

Biological Activities and Toxicology

In Vitro Studies

Preliminary assays indicate moderate cytotoxicity against HeLa and MCF-7 cancer cell lines (IC₅₀: 45–60 μM). The compound’s antioxidant capacity, measured via DPPH radical scavenging, reaches 40% at 100 μM.

Comparison with Structural Analogs

4-Methylaniline vs. 4-Methyl-2-phenylaniline

The biphenyl moiety in 4-methyl-2-phenylaniline broadens π-conjugation, shifting UV-Vis absorption maxima to 280 nm (vs. 265 nm for 4-methylaniline) . This property is exploited in UV-stabilizing coatings .

Recent Advances and Future Directions

A 2025 patent (WO2007055423A1) describes a novel palladium-catalyzed process for synthesizing mirtazapine intermediates, highlighting the compound’s role in antidepressant production . Future research aims to optimize its use in metal-organic frameworks (MOFs) for gas storage and catalysis .

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